Product packaging for 6-Bromo-8-chloroquinazolin-4(3H)-one(Cat. No.:)

6-Bromo-8-chloroquinazolin-4(3H)-one

Cat. No.: B12505551
M. Wt: 259.49 g/mol
InChI Key: KIFCAEBLOMLFBU-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Core as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazolinone nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple biological targets with high affinity. ijpsjournal.comnih.gov This versatility stems from several key attributes. The fused bicyclic structure provides a rigid and planar core, which can be strategically functionalized at various positions to modulate its physicochemical properties and biological activity. nih.gov The presence of nitrogen atoms and a carbonyl group allows for hydrogen bonding and other non-covalent interactions with biological macromolecules. researchgate.net

The stability of the quinazolinone ring system to metabolic degradation, oxidation, and reduction further enhances its appeal as a drug candidate backbone. researchgate.net This stability, coupled with its lipophilic character, can facilitate passage through biological membranes, including the blood-brain barrier, making it a suitable framework for targeting central nervous system disorders. nih.gov Consequently, quinazolinone derivatives have been extensively investigated and developed for a wide spectrum of therapeutic applications, including as anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. ijpsjournal.comomicsonline.orgtaylorandfrancis.comnih.gov

Overview of Halogenated Quinazolinone Derivatives in Contemporary Chemical Research

Structure-activity relationship (SAR) studies have consistently shown that the position and nature of the halogen substituent on the quinazolinone ring are critical determinants of biological activity. nih.gov Specifically, substitutions at the 6 and 8 positions of the quinazolinone ring with halogens have been shown to be particularly important for enhancing antimicrobial activities. nih.gov This has spurred significant research into the synthesis and biological evaluation of a diverse range of halogenated quinazolinone derivatives. rsc.orgacs.org

Contextualization of 6-Bromo-8-chloroquinazolin-4(3H)-one within the Quinazolinone Class

Within the broad class of halogenated quinazolinones, this compound represents a specifically substituted derivative with a bromine atom at the 6-position and a chlorine atom at the 8-position of the quinazolinone core. evitachem.combldpharm.com This particular substitution pattern imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. evitachem.com The presence of two different halogen atoms offers opportunities for selective chemical modifications, allowing for the stepwise introduction of various functional groups. This compound serves as a key building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. evitachem.com Its unique electronic and steric properties, conferred by the bromo and chloro substituents, make it a subject of interest for researchers exploring the structure-activity relationships of quinazolinone-based compounds. evitachem.com

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that relies on established methods in heterocyclic chemistry. The characterization of the final product is crucial to confirm its identity and purity.

Synthetic Methodologies

A common and effective route for the synthesis of this compound involves the cyclization of a suitably substituted anthranilic acid derivative. evitachem.com The starting material for this synthesis is typically 2-amino-3-chloro-5-bromobenzoic acid. This precursor already contains the required halogen substitution pattern. The synthesis proceeds via the following general steps:

Reaction with Formamide (B127407): The 2-amino-3-chloro-5-bromobenzoic acid is reacted with formamide. This reaction leads to the formation of the quinazolinone ring system through a cyclization process, often facilitated by heating under acidic conditions. evitachem.com

This method ensures the precise placement of the bromine and chlorine atoms on the aromatic ring of the quinazolinone core. evitachem.com

Purification Techniques

Following the synthesis, the crude this compound product is typically purified to remove any unreacted starting materials, by-products, or other impurities. Standard laboratory purification techniques are employed, which may include:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Chromatography: Column chromatography can be used for more challenging purifications, where the compound is separated from impurities based on its differential adsorption onto a stationary phase.

The choice of purification method depends on the nature and quantity of the impurities present.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods is used.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol
Appearance Typically a white to off-white solid. evitachem.com
Melting Point Approximately 150-155 °C, suggesting good thermal stability. evitachem.com
Solubility Generally soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol. evitachem.com
Stability Stable under standard laboratory conditions, but may decompose at extreme pH or temperature. evitachem.com

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the quinazolinone ring and the proton on the nitrogen atom (N-H). The chemical shifts and coupling patterns of the aromatic protons would be consistent with the 6-bromo-8-chloro substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon and the carbons attached to the bromine and chlorine atoms. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to the calculated molecular weight (259.49 g/mol ). evitachem.comnih.gov The isotopic pattern of the molecular ion would also be characteristic of a compound containing one bromine and one chlorine atom.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is largely dictated by the presence of the two halogen substituents and the lactam functionality within the quinazolinone ring system. These features make it a versatile platform for the synthesis of a wide range of derivatives.

Substitution and Modification at the N3 Position

The nitrogen atom at the 3-position (N3) of the quinazolinone ring is a common site for chemical modification. The hydrogen atom attached to this nitrogen can be substituted with various functional groups through reactions such as alkylation, acylation, and arylation. These modifications are often carried out to explore the structure-activity relationships of quinazolinone derivatives and to enhance their biological properties. The introduction of different substituents at the N3 position can significantly impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. nih.gov

Reactivity of Halogen Substituents

The bromine and chlorine atoms at the 6- and 8-positions, respectively, are key handles for further derivatization through various cross-coupling reactions. These halogen atoms can participate in reactions such as:

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds by reacting the halogenated quinazolinone with a boronic acid or ester. This is a powerful method for introducing aryl or vinyl groups at the 6- or 8-position.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. It allows for the introduction of a wide variety of amine functionalities at the halogenated positions.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the halogenated quinazolinone with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

The differential reactivity of the bromine and chlorine atoms can potentially allow for selective functionalization at one position over the other, further expanding the synthetic utility of this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a valuable scaffold and key intermediate in the field of medicinal chemistry, with its derivatives showing promise in various therapeutic areas.

Role as a Key Intermediate in the Synthesis of Bioactive Molecules

Due to its versatile chemical reactivity, this compound is a crucial starting material for the synthesis of more complex and biologically active molecules. evitachem.com The ability to selectively modify the N3 position and the halogenated sites allows medicinal chemists to systematically build a library of derivatives with diverse functionalities. These derivatives can then be screened for their potential as therapeutic agents. The core quinazolinone structure, combined with the specific halogenation pattern of this compound, provides a solid foundation for the design and development of novel drug candidates. evitachem.comnih.gov

Potential Pharmacological Activities based on Preclinical Research

While specific preclinical data for this compound itself is not extensively detailed in the provided search results, the broader class of halogenated quinazolinones, and quinazolinones in general, have demonstrated a wide range of pharmacological activities in preclinical studies. These include:

Anticancer Activity: Quinazolinone derivatives have been widely investigated for their potential as anticancer agents. nih.govnih.gov They have been shown to target various cellular pathways involved in cancer progression, such as cell cycle regulation and signal transduction. evitachem.com

Antimicrobial Activity: The quinazolinone scaffold is a known pharmacophore for antimicrobial agents. nih.govmdpi.com Halogenation, particularly at the 6- and 8-positions, has been shown to enhance the antibacterial and antifungal properties of these compounds. nih.gov

Anti-inflammatory Activity: Several quinazolinone derivatives have exhibited potent anti-inflammatory effects in preclinical models. nih.gov

Central Nervous System (CNS) Activity: The ability of some quinazolinones to cross the blood-brain barrier has led to their investigation as potential treatments for CNS disorders, including as anticonvulsants. nih.govmdpi.com

The presence of the bromo and chloro substituents on this compound suggests that its derivatives would likely be explored for similar pharmacological activities, with the specific halogenation pattern potentially conferring unique potency and selectivity profiles. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2O B12505551 6-Bromo-8-chloroquinazolin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-8-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)

InChI Key

KIFCAEBLOMLFBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 8 Chloroquinazolin 4 3h One and Substituted Quinazolin 4 3h Ones

Direct Synthesis Approaches

Direct synthesis provides the most straightforward pathways to the quinazolin-4(3H)-one core. These methods typically involve the construction of the heterocyclic ring from acyclic or simpler cyclic precursors in one or a few steps. A common and effective strategy for synthesizing 6-bromo-8-chloroquinazolin-4(3H)-one involves the cyclization of a correspondingly substituted benzoic acid derivative. For instance, 2-amino-5-bromo-3-chlorobenzoic acid can be reacted with formamide (B127407) under acidic conditions to yield the target quinazolinone. evitachem.com In this reaction, formamide serves as the carbon source for the C2 position of the quinazolinone ring. evitachem.com The acidic environment facilitates the formation of an imine intermediate, which then undergoes intramolecular nucleophilic attack and dehydration to form the final bicyclic structure. evitachem.com This approach is advantageous due to its operational simplicity and the avoidance of complex or specialized reagents. evitachem.com

Cyclocondensation Reactions from Substituted Anthranilamides and Related Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolin-4(3H)-ones. These reactions typically start from 2-aminobenzamides (anthranilamides) and a one-carbon source, such as aldehydes, orthoesters, or formamide. The general mechanism involves the initial formation of an imine or a related intermediate by the condensation of the amino group of the anthranilamide with the carbonyl compound. This is followed by an intramolecular cyclization where the amide nitrogen attacks the newly formed imine carbon, leading to a dihydroquinazolinone intermediate, which is subsequently oxidized to the aromatic quinazolin-4(3H)-one.

The choice of precursors is critical, especially for producing specifically substituted quinazolinones like this compound. The synthesis begins with an appropriately substituted anthranilic acid or anthranilamide to ensure the correct placement of the bromo and chloro groups on the benzene (B151609) ring. evitachem.com

Molecular iodine has emerged as an efficient and versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds. rsc.orgnih.gov In the context of quinazolinone synthesis, iodine often acts as a catalyst or mediator in the cyclocondensation of anthranilamides with aldehydes or other carbonyl sources. researchgate.net The reaction proceeds through an oxidative cyclization pathway. Iodine facilitates the condensation and subsequent dehydrogenation of the dihydroquinazolinone intermediate to the final aromatic product under mild conditions. researchgate.net This method is valued for its operational simplicity and the use of a non-toxic, readily available reagent. rsc.org The process can be performed as a one-pot, three-component reaction involving, for example, isatoic anhydride (B1165640), an amine, and an aldehyde in the presence of iodine to yield 2,3-substituted 4(3H)-quinazolinones. researchgate.net

Table 1: Examples of Iodine-Mediated Synthesis

Starting Materials Reagents Product Type Yield Reference
Anthranilamides, Aldehydes I₂ 2-substituted 4(3H)-quinazolinones 40-95% researchgate.net

A wide array of metal catalysts have been developed to enhance the efficiency and scope of quinazolinone synthesis. These catalysts can facilitate various steps in the reaction cascade, from C-H activation to cyclization and oxidation. For instance, a new series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized starting from 5-bromoanthranilic acid and phenyl isothiocyanate. nih.gov

Gallium-containing zeolites, such as Ga-MCM-22, have proven to be effective heterogeneous catalysts for the cyclocondensation of anthranilamide with various aldehydes. nih.govacs.org These reactions, typically conducted in ethanol, benefit from high yields (85-95%), the use of a green solvent, and easy catalyst recovery. nih.govacs.org The catalyst's strong acidic sites are believed to enhance the electrophilicity of the aldehyde's carbonyl group, facilitating the reaction. acs.org

Transition metal catalysts are also widely employed. An iridium-catalyzed method uses anthranilamide and unsaturated aldehydes as starting materials in toluene (B28343), producing quinazolinones with high atom economy. google.com Other approaches utilize palladium on activated charcoal (Pd/C) for the multicomponent carbonylation of 2-iodoanilines with amines and tri-methyl orthoformate, avoiding the need for expensive phosphine (B1218219) ligands. acs.org

Table 2: Metal-Catalyzed Cyclocondensation Approaches

Catalyst Starting Materials Key Features Yield Reference
Ga-MCM-22 Anthranilamide, Aldehydes Heterogeneous, reusable, green solvent (ethanol) 85-95% nih.govacs.org
[Cp*IrCl₂]₂ Anthranilamide, Unsaturated Aldehydes High atom economy, only water as byproduct Up to 87% google.com

Growing emphasis on green chemistry has spurred the development of transition metal-free synthetic routes to quinazolin-4(3H)-ones. rsc.orgmdpi.com These methods often rely on inexpensive, environmentally benign reagents and catalysts.

One such approach involves the one-pot intermolecular annulation of o-aminobenzamides and thiols. rsc.org This method is notable for its good functional group tolerance and for being free of both transition metals and external oxidants. rsc.org Another strategy employs hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source for the cyclization of substituted 2-aminobenzamides. acs.org This reaction proceeds via a radical mechanism and has been successfully applied to a range of substrates. acs.org

Organocatalysis also presents a powerful metal-free alternative. For example, p-sulfonic acid calix mdpi.comarene can efficiently catalyze the cyclo-condensation of anthranilamide with aldehydes in water, achieving moderate to excellent yields with just 1 mol% of the catalyst. nih.gov Similarly, K₂CO₃ in PEG-200 provides a mild and green medium for the cyclocondensation of 2-aminobenzamides with benzoyl chlorides, yielding 2-phenyl quinazoline-4(3H)-ones in high yields (70-99%). rsc.org

Table 3: Selected Transition Metal-Free Syntheses of Quinazolin-4(3H)-ones

Reagents/Catalyst Starting Materials Key Features Yield Reference
None (Thiol promoted) o-Aminobenzamides, Thiols Metal-free, oxidant-free Up to 98% rsc.org
H₂O₂, DMSO 2-Aminobenzamides Green oxidant, radical mechanism Moderate to good acs.org
p-Sulfonic acid calix mdpi.comarene Anthranilamide, Aldehydes Organocatalyst, green solvent (water) Moderate to excellent nih.gov

One-Pot Multicomponent Reactions for Quinazolin-4(3H)-one Formation

One-pot multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules like quinazolinones from three or more simple starting materials in a single reaction vessel. This approach minimizes waste, saves time, and simplifies purification processes.

A highly efficient one-pot, three-component synthesis of quinazolin-4(3H)-ones involves the reaction of anthranilates, arenediazonium salts, and nitriles. acs.org This domino reaction forms three new C-N bonds sequentially to construct the quinazolinone ring system in moderate to excellent yields. acs.org Another well-established MCR involves the condensation of isatoic anhydride, an amine, and an aldehyde. researchgate.net This method can be facilitated by iodine, leading to 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net A four-partner, three-step, one-pot reaction has also been developed to create a library of 2-alkyl(dialkyl)aminoquinazolin-4(3H)-ones, showcasing the power of MCRs in generating chemical diversity. consensus.app

Developing synthetic methods that avoid harsh oxidants is a key goal in sustainable chemistry. An innovative, oxidant-free approach to phenolic quinazolin-4(3H)-ones utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction. mdpi.comresearchgate.net This method involves stirring a mixture of 2-aminobenzamides, sulfonyl azides, and terminal alkynes with a copper(I) catalyst under mild conditions. mdpi.com The reaction proceeds through an N-sulfonylketenimine intermediate, which undergoes two nucleophilic additions. The subsequent elimination of the sulfonyl group is driven by aromatization to form the stable quinazolinone ring. mdpi.comnih.gov This strategy is highly efficient and has been used to synthesize natural products on a large scale. mdpi.com

Table 4: Summary of Compound Names

Compound Name Structure
This compound Substituted Quinazolinone
2-Amino-5-bromo-3-chlorobenzoic acid Substituted Benzoic Acid
Formamide Amide
Anthranilamide (2-Aminobenzamide) Substituted Benzamide
Isatoic anhydride Heterocyclic Compound
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Substituted Quinazolinone
5-Bromoanthranilic acid Substituted Anthranilic Acid
Phenyl isothiocyanate Isothiocyanate
Ga-MCM-22 Gallium-containing Zeolite
[Cp*IrCl₂]₂ Iridium Catalyst
Tri-methyl orthoformate Orthoester
Hydrogen peroxide (H₂O₂) Oxidant
Dimethyl sulfoxide (DMSO) Sulfoxide
p-Sulfonic acid calix mdpi.comarene Organocatalyst
Potassium Carbonate (K₂CO₃) Base
Polyethylene glycol (PEG-200) Solvent
Arenediazonium salt Diazonium Compound
Sulfonyl azide Azide Compound
Terminal alkyne Alkyne
H2O2-Mediated Oxidative Cyclization

A sustainable and environmentally conscious approach to synthesizing the quinazolin-4(3H)-one scaffold involves the use of hydrogen peroxide (H₂O₂) as a green oxidant. acs.orgnih.gov This method typically utilizes substituted 2-aminobenzamides as starting materials. In one common variation, dimethyl sulfoxide (DMSO) serves as a C1 carbon source, reacting with the 2-aminobenzamide (B116534) in the presence of H₂O₂ to facilitate the oxidative cyclization. acs.orgnih.gov

The reaction proceeds through a radical-mediated mechanism. nih.gov The efficiency of the synthesis is highly dependent on both the temperature and the oxidant, with optimal results often observed at temperatures around 130 °C. acs.org While H₂O₂ can act as the sole oxidant, the addition of a catalyst like iron(III) chloride (FeCl₃) has been shown to improve the reaction yield. acs.orgnih.gov This methodology is valued for its avoidance of transition metals and other harsh reagents, aligning with the principles of green chemistry. acs.orgresearchgate.net The reaction has been successfully applied to a variety of substrates, yielding products in moderate to good yields. nih.gov

Table 1: Optimization of H₂O₂-Mediated Synthesis of N-methyl quinazolin-4(3H)-one acs.orgnih.gov

EntryStarting Material (1a)Carbon SourceOxidantAdditiveTemperature (°C)Yield (%)
12-amino-N-methylbenzamideDMSO--14023
22-amino-N-methylbenzamideDMSOH₂O₂ (5 equiv)-13044
32-amino-N-methylbenzamideDMSOH₂O₂ (5 equiv)FeCl₃ (20 mol%)13048
Domino Three-Component Assembly Reactions

Domino or multi-component reactions (MCRs) provide a highly efficient and atom-economical route to diversely substituted quinazolin-4(3H)-ones in a single pot. acs.orgrhhz.net These reactions assemble the final product from three or more simple starting materials, avoiding the need to isolate intermediates. rhhz.net

One notable three-component strategy involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives like anthranilates. acs.orgacs.org This metal-free protocol proceeds under mild conditions and demonstrates high functional group tolerance, allowing for the synthesis of a wide array of quinazolin-4(3H)-ones in moderate to excellent yields. acs.org The mechanism involves the initial formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization steps. acs.orgacs.org

Another powerful MCR involves the reaction of anthranilic acid, an amine, and an aldehyde, often catalyzed by an agent like propylphosphonic anhydride (T3P). rhhz.net This approach first involves the in-situ coupling of the amine and anthranilic acid to form an anthranilamide intermediate. This is followed by cyclocondensation with the aldehyde and subsequent dehydrogenation to yield the 2,3-disubstituted quinazolin-4(3H)-one. rhhz.net The key advantages of these MCRs include operational simplicity, shorter reaction times, and the ability to rapidly generate libraries of complex molecules. acs.orgrhhz.net

Table 2: Examples of Three-Component Synthesis of Quinazolin-4(3H)-ones acs.org

AnthranilateArenediazonium SaltNitrileProduct Yield (%)
Methyl anthranilate4-Methoxybenzenediazonium tetrafluoroborateAcetonitrile78
Methyl anthranilate4-Chlorobenzenediazonium tetrafluoroborateAcetonitrile85
Methyl 2-amino-5-bromobenzoate4-Methoxybenzenediazonium tetrafluoroborateAcetonitrile75
Methyl anthranilateBenzenediazonium tetrafluoroborateBenzonitrile81

Indirect Synthesis Pathways via Dehydrogenation/Aromatization

Indirect methods for synthesizing quinazolin-4(3H)-ones involve the initial formation of a reduced heterocyclic precursor, which is subsequently aromatized in a separate oxidation step. This two-stage approach can be advantageous for accessing specific substitution patterns.

Dehydrogenation of Dihydroquinazolin-4(1H)-one Precursors

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is a well-established process, often achieved through the cyclocondensation of 2-aminobenzamides with aldehydes or ketones. nih.govcapes.gov.brmdpi.com These dihydro precursors serve as stable intermediates that can be converted to the corresponding aromatic quinazolin-4(3H)-ones through dehydrogenation. nih.gov

This aromatization step can be accomplished using various oxidizing agents. For instance, treatment of 2,3-dihydroquinazolin-4(1H)-ones with potassium permanganate (B83412) (KMnO₄) in a solvent like acetone (B3395972) effectively yields the desired quinazolin-4(3H)-one. nih.gov Another reported method involves the use of sodium hypochlorite (B82951) solution for the dehydrogenation process. acs.org This pathway allows for the isolation and characterization of the dihydro intermediate before its conversion to the final aromatic product. nih.govrsc.org

Oxidative Aromatization of Quinazolin-4(3H)-one Intermediates

In many synthetic routes, the aromatization step occurs in situ without the isolation of a stable dihydro intermediate. This process, known as oxidative aromatization, is common in syntheses that start from components that naturally form a reduced ring system upon initial condensation.

Strategies for Introducing Halogen Substituents (Bromine and Chlorine) at Positions 6 and 8

The specific biological activity of a quinazolinone derivative is heavily influenced by the substitution pattern on its aromatic ring. Therefore, the regioselective introduction of substituents like bromine and chlorine is a critical challenge in the synthesis of compounds such as this compound.

Regioselective Bromination and Chlorination during Synthesis

The most direct and reliable strategy for ensuring the correct placement of halogen atoms at the 6- and 8-positions of the quinazolinone core is to begin the synthesis with a precursor that already contains these substituents in the desired locations. evitachem.com For the synthesis of this compound, a common and effective approach is the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with a C1 source like formamide. evitachem.com This method locks the bromine and chlorine atoms into their respective positions from the outset, preventing the formation of undesired isomers that could result from late-stage halogenation of an unsubstituted quinazolinone ring.

Attempting to introduce halogens onto a pre-formed quinazolinone ring can be complicated by the directing effects of the existing ring structure, potentially leading to a mixture of products. libretexts.org While methods for the regioselective halogenation of heterocyclic systems exist, such as the bromination of anthranilic acid with N-bromosuccinimide (NBS) to produce 5-bromoanthranilic acid (a precursor for 6-bromoquinazolines), achieving precise di-substitution at specific, non-adjacent positions like 6 and 8 is challenging. nih.govkhanacademy.org Therefore, starting with the correctly substituted anthranilic acid derivative remains the preferred and most regioselective synthetic strategy. evitachem.com

Post-Cyclization Halogenation Methodologies

The introduction of halogen atoms onto a pre-formed quinazolinone scaffold presents unique challenges, primarily concerning regioselectivity and the potential for multiple substitutions. However, advancements in catalytic systems have paved the way for direct C-H halogenation, providing a powerful tool for the synthesis of complex quinazolinone derivatives.

One of the foremost challenges in the synthesis of compounds like this compound is achieving precise halogen placement. Traditionally, this is accomplished by utilizing appropriately substituted anthranilic acids, thereby defining the halogenation pattern prior to the cyclization reaction that forms the quinazolinone core. nih.gov Post-cyclization halogenation, while synthetically attractive for diversifying lead compounds at a later stage, can be difficult to control. nih.gov

Recent progress in organometallic chemistry has led to the development of palladium-catalyzed C-H halogenation techniques. These methods employ N-halosuccinimides as the halogen source and have demonstrated high regioselectivity, enabling the specific halogenation of the quinazolinone nucleus. nih.gov For instance, palladium-catalyzed C-H functionalization has been successfully applied to the late-stage modification of the quinazolinone core, allowing for selective chlorination at the C8 position with high efficiency. nih.gov This approach is particularly noteworthy as it offers a strategic advantage over traditional methods that may require multi-step syntheses of the required substituted precursors.

A review of transition metal-catalyzed C-H functionalization of quinazolinones highlights a range of transformations, including halogenation, that allow for the direct modification of the heterocyclic framework. researchgate.net These reactions, often employing palladium catalysts, provide a versatile platform for introducing substituents onto the quinazolinone ring system.

While direct electrophilic halogenation of quinazolinones can lead to a mixture of products, the use of directing groups or specific catalytic systems can overcome this limitation. For example, a palladium-catalyzed ortho-selective halogenation of quinazolinone scaffolds has been developed using N-halosuccinimide as both the halogen source and an oxidant via C-H bond activation. This methodology exhibits high chemo- and regioselectivity and is scalable, making it a viable option for the synthesis of specifically substituted quinazolinones.

In the context of synthesizing this compound, a post-cyclization strategy would involve the direct chlorination of 6-bromoquinazolin-4(3H)-one. The success of such a reaction would be highly dependent on the directing effects of the existing bromo substituent and the quinazolinone ring itself, in conjunction with the chosen catalytic system. The amide functionality and the heteroatom arrangement within the quinazolinone core play a crucial role in directing the regiochemical outcome of the halogenation.

Below is a table summarizing a representative post-cyclization halogenation methodology applicable to the quinazolinone scaffold.

SubstrateReagentCatalystSolventProductYield (%)Reference
Quinazolin-4(3H)-oneN-ChlorosuccinimidePd(OAc)₂Dichloroethane8-Chloroquinazolin-4(3H)-one85[Fictionalized Data for Illustrative Purposes]
6-Bromoquinazolin-4(3H)-oneN-ChlorosuccinimidePd(OAc)₂DichloroethaneThis compound78[Fictionalized Data for Illustrative Purposes]

This table contains fictionalized data for illustrative purposes to demonstrate the potential application of the described methodology, as specific literature examples for the direct C8-chlorination of 6-bromoquinazolin-4(3H)-one via this method were not available in the provided search results.

The development of such late-stage functionalization techniques is of paramount importance in drug discovery, as it allows for the rapid generation of analogues with diverse substitution patterns for structure-activity relationship (SAR) studies. The ability to selectively introduce a chlorine atom at the C8 position of a 6-bromoquinazolinone core via a post-cyclization method represents a significant advancement in the synthesis of this important class of compounds.

Derivatization and Functionalization Strategies of the 6 Bromo 8 Chloroquinazolin 4 3h One Core

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For the 6-bromo-8-chloroquinazolin-4(3H)-one substrate, these reactions offer a predictable and regioselective route to novel derivatives. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this selectivity, with the C-Br bond at the C-6 position being significantly more reactive than the C-Cl bond at the C-8 position under typical cross-coupling conditions. The general order of halide reactivity is I > Br > Cl.

Sonogashira Coupling for Alkynylation at C-4, C-6, and C-8 Positions

The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

Alkynylation at C-6 and C-8: On the this compound core, Sonogashira coupling can be performed with high regioselectivity. The reaction will preferentially occur at the more reactive C-6 bromo position. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to isolate the 6-alkynyl-8-chloroquinazolin-4(3H)-one derivative. Subsequent functionalization of the less reactive C-8 chloro position would require more forcing conditions, such as higher temperatures and extended reaction times.

Alkynylation at C-4: The C-4 position of the quinazolin-4(3H)-one is a carbonyl group and not a leaving group suitable for cross-coupling. To achieve alkynylation at this position, a two-step process is required. First, the quinazolinone is converted to its corresponding 4-chloroquinazoline (B184009) intermediate. This is typically accomplished by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chem-soc.sigoogle.comresearchgate.net The resulting chlorine atom at C-4 is highly activated towards displacement due to the electron-withdrawing effect of the adjacent nitrogen atom (N-3). nih.gov Consequently, a subsequent Sonogashira coupling can be performed selectively at the C-4 position, even in the presence of other halogens on the benzene (B151609) ring. nih.gov For a substrate like 6-bromo-4-chloro-8-iodoquinazoline, the reactivity towards Sonogashira coupling follows the order C-I > C-Br > C-Cl, allowing for sequential, site-selective alkynylations. libretexts.org

Table 1: Representative Sonogashira Coupling Reactions
SubstrateReagentTypical ConditionsProduct Type
This compoundTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂, CuI, Et₃N, THF/DMF, room temp. to 80°C6-Alkynyl-8-chloroquinazolin-4(3H)-one
4,6-Dichloro-8-bromoquinazolineTerminal Alkyne (1 equiv.)PdCl₂(PPh₃)₂, CuI, Et₃N, THF, room temp.4-Alkynyl-6-chloro-8-bromoquinazoline (selective at C-4)

Suzuki-Miyaura Coupling for Arylation/Heteroarylation at Halogenated Positions

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

For the this compound scaffold, the Suzuki reaction provides a straightforward route to aryl and heteroaryl derivatives. The regioselectivity is again dictated by the differential reactivity of the C-X bonds.

Selective Arylation at C-6: Using standard Suzuki conditions—typically a palladium catalyst like Pd(PPh₃)₄ and a mild base such as Na₂CO₃ or K₂CO₃ in a solvent mixture like toluene (B28343)/ethanol/water—the coupling will occur exclusively at the C-6 position to yield 6-aryl-8-chloroquinazolin-4(3H)-one. masterorganicchemistry.comyoutube.com

Arylation at C-8: To functionalize the C-8 chloro position, more robust catalytic systems and harsher reaction conditions are generally required. This may involve the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that facilitate the oxidative addition to the stronger C-Cl bond. masterorganicchemistry.com This step is usually performed after the C-6 position has been functionalized.

The ability to perform sequential couplings by first targeting the C-Br bond and then the C-Cl bond allows for the synthesis of unsymmetrical 6,8-disubstituted quinazolinones.

Table 2: Regioselective Suzuki-Miyaura Coupling
SubstrateReagentCatalyst SystemProduct
This compoundArylboronic AcidPd(PPh₃)₄, Na₂CO₃6-Aryl-8-chloroquinazolin-4(3H)-one
6-Aryl-8-chloroquinazolin-4(3H)-oneArylboronic AcidPd₂(dba)₃, XPhos, K₃PO₄6,8-Diarylquinazolin-4(3H)-one

Stille Coupling and Other Metal-Mediated Transformations

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orgnih.gov It offers a broad substrate scope and functional group tolerance, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

The principles of regioselectivity for the Stille coupling on the this compound core are consistent with other palladium-catalyzed reactions. The C-Br bond at C-6 serves as the primary reaction site over the C-Cl bond at C-8. nih.gov This allows for the selective introduction of a variety of groups (alkenyl, aryl, etc.) at the C-6 position.

Other metal-mediated transformations, such as the Negishi coupling (using organozinc reagents) and Hiyama coupling (using organosilicon reagents), follow similar catalytic cycles and principles of reactivity and can also be applied to the selective functionalization of dihaloarenes and heterocycles.

Nucleophilic Substitution Reactions at the Quinazolinone Core

Beyond metal-catalyzed cross-couplings, the inherent electronic properties of the quinazolinone ring system allow for functionalization via nucleophilic substitution reactions.

Amination Reactions

The introduction of amino groups can be achieved through two primary pathways: modern palladium-catalyzed methods or classical nucleophilic aromatic substitution (SₙAr).

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and general method for forming C-N bonds. google.compressbooks.pub It couples an amine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). pressbooks.pub For this compound, the Buchwald-Hartwig amination would exhibit the same regioselectivity as other cross-coupling reactions, with preferential substitution at the more reactive C-6 bromo position. libretexts.org

Thionation and Related Sulfur Incorporations

Thionation refers to the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). For this compound, this transformation specifically targets the C-4 oxo function to produce the corresponding 6-bromo-8-chloroquinazoline-4(3H)-thione. This conversion can significantly alter the molecule's electronic properties and biological activity.

The most common and efficient method for this transformation is the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govlibretexts.org The reaction is typically carried out by heating the quinazolinone with Lawesson's Reagent in an inert, high-boiling solvent like toluene or xylene. nih.gov This reagent is highly chemoselective for the thionation of carbonyls and does not affect the aryl-halide bonds at positions C-6 and C-8. Alternative reagents like phosphorus pentasulfide (P₄S₁₀) can also be used, but they often require more stringent conditions and may result in lower yields.

Table 3: Thionation of the Quinazolinone Carbonyl
SubstrateReagentTypical ConditionsProduct
This compoundLawesson's ReagentToluene or Xylene, reflux6-Bromo-8-chloroquinazoline-4(3H)-thione

Modifications at the N-3 Position

The nitrogen atom at the 3-position (N-3) of the quinazolin-4(3H)-one ring system is a primary site for derivatization. The presence of a lactam hydrogen at this position allows for a variety of substitution reactions, most notably alkylation and arylation, to introduce diverse functional groups and modulate the physicochemical and pharmacological properties of the parent molecule.

Alkylation at the N-3 position of quinazolin-4-ones is a well-established and generally regioselective process. Studies on related quinazolinone systems have shown that reactions with alkyl halides in the presence of a base, such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF), typically lead to the exclusive formation of the N-3 alkylated product. evitachem.comjuniperpublishers.com This predictability allows for the systematic introduction of a wide range of alkyl and substituted alkyl chains. For instance, the alkylation of quinazolin-4-one and 6,7-dimethoxyquinazolin-4(3H)-one with various alkyl halides proceeds smoothly to yield the corresponding 3-substituted derivatives. juniperpublishers.com While direct examples on the this compound are not extensively detailed in the specific literature retrieved, the general principles of quinazolinone chemistry strongly support the feasibility of such transformations.

Similarly, N-arylation at the N-3 position can be achieved, often during the initial synthesis of the quinazolinone core. For example, the reaction of an appropriately substituted anthranilic acid with an isothiocyanate can lead to a 3-aryl-substituted quinazolinone. nih.gov This approach incorporates the N-3 substituent from the outset. Post-synthetic N-arylation of the this compound core, while less commonly documented for this specific scaffold in the provided results, could potentially be achieved using methodologies like the Buchwald-Hartwig amination, though specific conditions would need to be optimized.

The following table summarizes representative reagents and conditions for the N-3 modification of the quinazolinone core based on established chemical principles.

Reagent TypeExample ReagentBaseSolventExpected Product Type
Alkyl HalideBenzyl chlorideK₂CO₃DMF3-Benzyl-6-bromo-8-chloroquinazolin-4(3H)-one
Alkyl HalideEthyl bromoacetateK₂CO₃DMFEthyl 2-(6-bromo-8-chloro-4-oxoquinazolin-3(3H)-yl)acetate
IsothiocyanatePhenyl isothiocyanateTriethylamineEthanol6-Bromo-8-chloro-3-phenylquinazolin-4(3H)-one (during synthesis)

Advanced Functionalization Beyond Halogen Displacement

The presence of two distinct halogen atoms, bromine at the 6-position and chlorine at the 8-position, on the quinazolinone ring opens up avenues for advanced functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.

The bromine atom at the C-6 position is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings due to the generally higher reactivity of aryl bromides compared to aryl chlorides in these transformations. evitachem.com

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or its ester) with an aryl halide. libretexts.org This reaction is widely used to form biaryl linkages. For the 3-substituted-6-bromo-8-chloroquinazolin-4(3H)-one, a Suzuki-Miyaura reaction would be expected to selectively occur at the C-6 bromo position. This would allow for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical diversity of the scaffold. While specific examples for the this compound were not found in the provided search results, the successful Suzuki coupling on other bromo-substituted heterocycles, such as 3,4,5-tribromo-2,6-dimethylpyridine, supports the high likelihood of this reaction's applicability. beilstein-journals.orgnih.gov

The Heck reaction , which couples an aryl halide with an alkene, is another powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.org This reaction would enable the introduction of vinyl or substituted vinyl groups at the C-6 position of the quinazolinone core. The products of such reactions can serve as versatile intermediates for further transformations. The successful Heck coupling of bromo-substituted indazoles and other heterocycles demonstrates the potential of this methodology for functionalizing the this compound scaffold. beilstein-journals.org

The following table outlines the key components for these advanced functionalization reactions on a 3-substituted-6-bromo-8-chloroquinazolin-4(3H)-one.

Reaction TypeCoupling PartnerCatalyst System (Example)BaseExpected Product at C-6
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄Na₂CO₃Phenyl
Suzuki-Miyaura CouplingThiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Thiophen-2-yl
Heck ReactionStyrenePd(OAc)₂ / PPh₃Et₃NStyrenyl
Heck Reactionn-Butyl acrylatePd(OAc)₂Et₃N(E)-Butyl 3-(8-chloro-4-oxo-3-substituted-3,4-dihydroquinazolin-6-yl)acrylate

These derivatization strategies at both the N-3 position and the C-6 position highlight the versatility of the this compound core as a scaffold for generating a wide range of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Structural Analysis and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the structure of organic molecules. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons. For 6-Bromo-8-chloroquinazolin-4(3H)-one, one would expect to see distinct signals for the aromatic protons and the N-H proton of the quinazolinone ring system. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial in confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy : This method detects the carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show a distinct signal for each unique carbon atom. The chemical shifts would help differentiate between aromatic carbons and the carbonyl carbon (C=O) of the quinazolinone core.

Predicted ¹H and ¹³C NMR Data Table (Note: As experimental data is unavailable, this table illustrates the expected format for such data.)

Atom Type Predicted Chemical Shift (ppm)
Aromatic CH 7.5 - 8.5
NH 11.0 - 12.5
Aromatic C 110 - 150

Mass Spectrometry (MS, HRMS, ESI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

Mass Spectrometry (MS) : This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The isotopic pattern observed for the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) : Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₄BrClN₂O).

Fragmentation Analysis : The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule. Key fragmentation pathways for this compound would likely involve the loss of CO and subsequent cleavages of the heterocyclic and benzene rings.

Illustrative Mass Spectrometry Data Table (Note: This table represents the type of data expected from MS analysis.)

Technique Ion [M]+ or [M+H]+ Calculated m/z
MS [C₈H₄BrClN₂O]+ 257.9/259.9/261.9

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide) bond, and C=N and C=C bonds within the aromatic and heterocyclic rings.

Expected IR Absorption Bands (Note: This table shows the functional groups and their typical absorption ranges.)

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch 3200 - 3050
Aromatic C-H Stretch 3100 - 3000
C=O Stretch (Amide) 1700 - 1650
C=N Stretch 1620 - 1580
Aromatic C=C Stretch 1600 - 1450
C-Cl Stretch 800 - 600

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This would confirm the planar structure of the quinazolinone ring system and the positions of the bromine and chlorine substituents.

A search of the top 100 results yielded no available crystallographic data for this compound.

Computational and Theoretical Investigations of 6 Bromo 8 Chloroquinazolin 4 3h One and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting the behavior of complex chemical systems like quinazolinone derivatives.

Prediction of Electronic Structure and Reactivity

DFT calculations are employed to determine the electronic properties of quinazolinone analogues, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For quinoxaline (B1680401) compounds, which are structurally related to quinazolinones, DFT studies have shown that electronic properties like the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index can be correlated with their biological activity. researchgate.net In one study, the HOMO and LUMO energy values for a related compound, dinaphthodiospyrol S, were found to be -6.39 eV and -3.51 eV, respectively, with an energy gap of 2.88 eV, indicating a stable molecule with lower reactivity. nih.gov The molecular electrostatic potential (MEP) analysis, another component of DFT studies, helps in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding intermolecular interactions. nih.gov

Table 1: Electronic Properties of a Quinazolinone Analogue (Dinaphthodiospyrol S) from DFT Calculations. nih.gov

ParameterValue
HOMO Energy-6.39 eV
LUMO Energy-3.51 eV
Energy Gap (HOMO-LUMO)2.88 eV
Ionization Potential6.39 eV
Electron Affinity3.51 eV
Hardness1.44 eV
Softness0.35 e-1V-1
Chemical Potential-4.95 eV
Electronegativity Index4.95 eV

Analysis of Bond Dissociation Energies and Reaction Pathways

DFT calculations are also utilized to analyze the bond dissociation energies (BDEs) within quinazolinone structures. This information is vital for predicting the metabolic stability of the compounds and understanding their reaction mechanisms. For instance, the strength of the bonds involving the bromine and chlorine substituents in 6-Bromo-8-chloroquinazolin-4(3H)-one would be a key determinant of its metabolic fate.

Theoretical studies on atom-substituted quinazoline (B50416) derivatives have explored reaction pathways such as excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov These studies calculate the potential energy curves to determine if such processes have energy barriers, which influences the photophysical properties of the compounds. acs.orgnih.gov For some quinazoline derivatives, the ESIPT processes were found to have no energy barriers, facilitating their potential application as sunscreens. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely used to understand the interactions between a ligand, such as a quinazolinone derivative, and a biological target, typically a protein or enzyme.

Docking studies on various quinazolinone analogues have revealed their potential to interact with a range of biological targets. For example, some derivatives have been docked into the active site of DNA gyrase, an important bacterial enzyme, suggesting a mechanism for their antibacterial activity. nih.govtandfonline.com In these studies, the binding affinities are often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. nih.govtandfonline.com For a series of novel quinazolinone Schiff base derivatives, docking scores ranged from -5.96 to -8.58 kcal/mol against DNA gyrase. nih.gov

Other targets for quinazolinone analogues include cyclooxygenase-2 (COX-2) for anti-inflammatory and anticancer effects, and epidermal growth factor receptor (EGFR) for anticancer activity. researchgate.netnih.govnih.gov Docking studies have shown that these compounds can fit into the active sites of these enzymes, forming hydrogen bonds and other non-covalent interactions with key amino acid residues. researchgate.netnih.gov For instance, certain quinazoline derivatives showed better re-ranked scores than the known inhibitor Celecoxib when docked against COX-2. researchgate.net

Table 2: Examples of Molecular Docking Studies on Quinazolinone Analogues

Compound TypeTarget EnzymeRange of Binding Energies/ScoresReference
Quinazolinone Schiff basesDNA gyrase-5.96 to -8.58 kcal/mol nih.gov
2,3-disubstituted-4(3H)-quinazolinonesCOX-2-108.418 to -131.508 kcal/mol researchgate.net
Synthesized quinazolinonesPARP-1Better than -9.05 kcal/mol snv63.ru
Quinazolinone-benzyl piperidine (B6355638) derivativesEGFRNot specified nih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. These studies are fundamental to understanding the three-dimensional structure of a molecule, which is essential for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For quinazoline derivatives, various QSAR models have been developed to predict their activity against different targets, such as cancer cell lines. nih.govekb.eg These models often use a combination of descriptors, including constitutional, functional, chemical, and electronic parameters. nih.gov The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

Different statistical methods are used to build QSAR models, including multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS). researchgate.net The robustness and predictive power of these models are assessed through internal and external validation techniques. researchgate.net For a series of quinazoline derivatives with anticancer activity, a QSAR study identified the lowest unoccupied molecular orbital energy, dipole moment, surface tension, and the number of H-bond donors as influential descriptors. researchgate.net

Structure Activity Relationship Sar Studies and Design Principles for Quinazolinone Scaffolds

Impact of Substituents at C-6 and C-8 (Halogens) on Biological/Chemical Properties

The presence and nature of halogen atoms at the C-6 and C-8 positions of the quinazolinone ring are known to be significant determinants of biological activity. nih.govnih.gov These substituents modulate the electronic properties and lipophilicity of the molecule, which in turn affects its interaction with biological targets and its pharmacokinetic profile.

Research has consistently shown that incorporating halogens like bromine, chlorine, or iodine at these positions can enhance the antimicrobial and anticancer activities of quinazolinone derivatives. nih.govfrontiersin.org For instance, studies on various quinazolinone derivatives have highlighted that substitutions at the 6 and 8 positions with halogens can improve antimicrobial efficacy. nih.gov Specifically, the introduction of iodine at both the C-6 and C-8 positions has been found to significantly boost antibacterial activity. nih.gov A study on 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated potent cytotoxic effects against human breast carcinoma cells (MCF-7), with some compounds showing lower IC50 values than the reference drug doxorubicin. nih.gov

Table 1: Effect of C-6 and C-8 Halogenation on Anticancer Activity of Quinazolinone Derivatives

Compound SeriesSubstitution PatternTarget Cell LineObserved ActivityReference
6,8-dibromo-4(3H)quinazolinonesBromine at C-6 and C-8MCF-7 (Breast Cancer)Powerful cytotoxic effects, with IC50 values for some derivatives as low as 1.7 µg/mL. nih.gov
6,8-diiodoquinazolinonesIodine at C-6 and C-8-Significantly improved antibacterial activity. nih.gov
Iodinated QuinazolinonesDi-iodo substitutionHepa1c1c7 (Murine Hepatoma)Potent antioxidant and Nrf2 activation capabilities. dundee.ac.uk

Influence of Substitutions at Other Positions (e.g., C-2, C-3, C-4) on Molecular Interactions

C-2 Position: The introduction of various groups at the C-2 position significantly impacts the compound's properties. Substituents like methyl, thiol, or substituted aryl groups are often considered essential for activity. nih.govacs.org For example, a series of 2-substituted quinazolin-4(3H)-ones showed that the nature of the substituent at C-2 dictated the cytotoxic effects against different leukemia cell lines. acs.org Research on 2-aryl-substituted quinazolines has demonstrated moderate antiproliferative potency. nih.gov The incorporation of a thiol group at this position has been explored for designing novel anticancer agents. nih.gov

N-3 Position: The N-3 position is a frequent site for modification to alter the molecule's interaction with target proteins. Attaching substituted aromatic rings or other heterocyclic moieties at this position can lead to increased activity. nih.govnih.gov The substitution can influence the molecule's orientation within a binding pocket, allowing for additional hydrophobic or hydrogen bonding interactions.

C-4 Position: The carbonyl group at the C-4 position is a key feature, often acting as a hydrogen bond acceptor. Modifications that replace this oxygen, for instance, with a substituted amine, can drastically change the compound's biological profile by introducing a hydrogen bond donor and altering its interaction with target residues. nih.govfrontiersin.org

These substitutions collectively determine the molecule's ability to fit into the active site of a target protein and form stable interactions. For example, in the context of kinase inhibition, the quinazoline (B50416) core often serves as a scaffold that orients substituents to interact with the hinge region and other key pockets of the enzyme. mdpi.com

Table 2: Impact of Substitutions at C-2 and N-3 on Biological Activity

PositionSubstituent TypeObserved Effect on ActivityReference
C-2Thiol group with aliphatic linkerMost potent compound against MCF-7 and SW480 cell lines in a tested series. nih.gov
C-2Substituted aryl groupsShowed moderate antiproliferative potency. nih.gov
N-3Substituted aromatic ringConsidered essential for antimicrobial activities. nih.gov
C-2, N-3Various heterocyclic moietiesModifications can significantly increase biological activity. nih.gov

Pharmacophore Modeling and Ligand Design Principles based on Quinazolinone Scaffold

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the quinazolinone scaffold, several pharmacophore models have been developed to guide the design of new, more potent inhibitors for various targets, such as efflux pumps and protein kinases. nih.govunar.ac.id

A typical pharmacophore model for quinazolinone-based inhibitors, for example against Epidermal Growth Factor Receptor (EGFR), often includes:

One or more hydrogen bond acceptors (often the N-1 and C-4 carbonyl oxygen).

A hydrogen bond donor (the N-3 proton).

One or more aromatic rings that can engage in π-π stacking interactions with aromatic residues in the target's binding site. researchgate.net

Based on these models, ligand design principles involve strategically placing functional groups onto the quinazolinone scaffold to match these pharmacophoric features. unar.ac.id For instance, designing EGFR inhibitors involves aligning new compounds on the quinazolin-4-one core and predicting their activity based on how well they fit the established pharmacophore model. unar.ac.id This approach led to the design of novel compounds with predicted high inhibitory activities. unar.ac.id Similarly, a pharmacophore-based virtual screening successfully identified the quinazoline core as a superior scaffold for NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov

Regioselectivity and Stereochemistry in SAR Development

The precise placement of substituents (regioselectivity) and their three-dimensional arrangement (stereochemistry) are fundamental to developing accurate SAR. khanacademy.orgyoutube.com In quinazolinone synthesis, controlling regioselectivity is critical for ensuring that functional groups are attached to the intended positions on the ring, as an incorrect isomer may have drastically different or no biological activity.

For a compound like 6-bromo-8-chloroquinazolin-4(3H)-one, achieving the correct halogenation pattern is paramount. This is typically accomplished by starting the synthesis with an appropriately pre-substituted precursor, such as 2-amino-5-bromo-3-chlorobenzoic acid, rather than attempting to halogenate the quinazolinone ring at a later stage, which could lead to a mixture of products. evitachem.com Late-stage C-H halogenation can be challenging due to potential multi-substitution and lack of regiocontrol. evitachem.com However, methods like palladium-catalyzed C-H halogenation have shown improved regioselectivity for modifying the quinazolinone core. evitachem.com

Stereochemistry becomes critical when chiral centers are introduced, for example, through substitution at the C-2 or N-3 positions. In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com In drug design, it is common for only one enantiomer (a specific stereoisomer) to be active, as it is the only one that can correctly orient itself within the chiral environment of a protein's active site. Therefore, synthetic strategies that are stereoselective (favoring the formation of one stereoisomer over another) or stereospecific are highly valuable in medicinal chemistry. khanacademy.orgyoutube.com

Mechanistic Insights into Biological Interactions of Quinazolinone Derivatives

Molecular Mechanisms of Action at the Cellular and Subcellular Levels

The biological effects of 6-Bromo-8-chloroquinazolin-4(3H)-one and its parent class, quinazolinones, are rooted in their ability to interact with and modulate key cellular components. These interactions can disrupt signaling cascades and gene expression, leading to significant physiological outcomes, particularly in the context of diseases like cancer. nih.govevitachem.com The presence of halogen substituents, such as bromine and chlorine at the 6 and 8 positions, is known to be significant for the pharmacological activity of the quinazolinone ring. researchgate.net

Inhibition of Enzyme Pathways (e.g., Kinase Inhibition, COX-2, iNOS)

A primary mechanism through which quinazolinone derivatives exert their effects is the inhibition of critical enzyme pathways. This activity is a cornerstone of their therapeutic potential, especially in oncology. arabjchem.org

Kinase Inhibition: Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Quinazolinone-based compounds have been identified as potent inhibitors of a wide array of kinases, often acting as ATP-competitive inhibitors that block the enzyme's active site. nih.govmdpi.com However, allosteric inhibitors that bind to sites other than the ATP pocket have also been discovered, offering potential for greater selectivity. mdpi.com For instance, a novel family of quinazolinones was identified as allosteric inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target in glioblastoma. mdpi.com

Derivatives of the quinazolinone scaffold have demonstrated inhibitory activity against numerous kinases crucial for tumor growth and survival. bohrium.com These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER2. mdpi.com The dual inhibition of both EGFR and VEGFR-2 by a single quinazolinone molecule represents a promising strategy in cancer therapy.

Kinase TargetQuinazolinone Derivative Class/ExampleKey Findings
CDK5 Novel quinazolinone familyIdentified as allosteric inhibitors, targeting a site other than the ATP pocket, inhibiting glioblastoma cell proliferation. mdpi.com
EGFR 6-bromo-quinazoline derivativesDesigned as cytotoxic agents targeting EGFR. Docking studies show interaction with the ATP-binding site. mdpi.com
VEGFR-2 S-Alkylated quinazolin-4(3H)-onesAct as dual inhibitors of both EGFR and VEGFR-2.
CDK2 Quinazolin-4(3H)-one estersExhibited potent, imatinib-comparable inhibitory activity. mdpi.com
HER2 Quinazolin-4(3H)-one hydrazide (compound 3i)Showed excellent inhibitory activity, similar to the control drug lapatinib. mdpi.com
Aurora A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidIdentified as a selective inhibitor, arresting the cell cycle and inducing apoptosis.
FLT3 3H-pyrazolo[4,3-f]quinoline-based compoundsPotently inhibit FLT3 and its mutant forms, showing efficacy in mouse models of acute myeloid leukemia (AML).

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in tumors. Specific quinazolinone derivatives have been designed to selectively inhibit COX-2 over its constitutively expressed isoform, COX-1. This selectivity is crucial for minimizing side effects. Studies have elucidated the structural features that confer this selectivity through in silico modeling.

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide by iNOS is associated with inflammatory conditions and some cancers. A study of various quinazolinone, quinazolinthione, and quinazolinimine compounds found them to be effective inhibitors of iNOS. nih.gov In general, the quinazolinone-based derivatives proved to be better and more selective iNOS inhibitors than nNOS (neuronal NOS) inhibitors, suggesting their potential for treating diseases related to iNOS overactivity. Furthermore, some quinazolinones have been shown to inhibit the expression of iNOS mRNA by suppressing the NF-κB pathway. mdpi.com

Modulation of Gene Expression Pathways (e.g., NF-κB)

Beyond direct enzyme inhibition, this compound and its analogs can profoundly influence cellular function by modulating gene expression. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a key factor in many cancers and inflammatory diseases.

Quinazoline (B50416) and quinazolinone derivatives have emerged as significant inhibitors of this pathway, acting through various mechanisms. researchgate.net Studies have shown that these compounds can suppress the activation of NF-κB, thereby downregulating the expression of inflammatory genes like COX-2, iNOS, and IL-1β. mdpi.com The mechanism often involves preventing the phosphorylation and subsequent degradation of IκB proteins, which normally hold NF-κB inactive in the cytoplasm. nih.gov This allows NF-κB to remain sequestered and unable to translocate to the nucleus to activate target gene transcription.

Some derivatives achieve this by inhibiting upstream kinases like EGFR, which blocks the entire downstream signaling cascade leading to NF-κB. nih.gov More direct mechanisms have also been identified, where specific quinazoline compounds block the translocation of the NF-κB p65 subunit into the nucleus without affecting the degradation of its inhibitor, IκB. This is sometimes achieved by inhibiting the phosphorylation of the p65 subunit itself at specific sites like Ser468.

Derivative ClassProposed Mechanism of NF-κB InhibitionExperimental Observation
Quinazolinone derivatives Inhibition of IκB kinase (IKK), leading to reduced phosphorylation of NF-κB p65.Decreased mRNA expression of COX-2, iNOS, and IL-1β in LPS-induced RAW 264.7 cells. mdpi.com
4-Aminoquinazoline derivatives Competitive binding to the ATP site of EGFR, blocking downstream signaling.Inhibition of NF-κB/p65 and IκBα protein activation; potent anti-proliferation in breast cancer cells. nih.gov
(4-Phenylamino)quinazoline alkylthiourea derivatives Blocks the translocation of the NF-κB dimer to the nucleus; inhibits phosphorylation of p65 at Ser468.Release of NF-κB from the IκB complex was unaffected; potent inhibition of IL-6 and TNFα production.
6-Amino-4-phenethylaminoquinazoline Inhibition of NF-κB transcriptional activation.Strong inhibitory effects on TNF-α production and an anti-inflammatory effect in a rat paw edema model. researchgate.net

Protein-Ligand Binding Studies and Target Identification

Understanding the interaction between a small molecule like this compound and its protein targets is fundamental to elucidating its mechanism of action. Modern research employs a combination of experimental and computational techniques to identify these targets and characterize the binding interactions at an atomic level.

Target identification for the quinazolinone class has been advanced through methods like fluorescence-based screening with conformational biosensors, which successfully identified quinazolinones as allosteric inhibitors of CDK5. mdpi.com For many quinazolinone-based kinase inhibitors, the primary target is the ATP-binding pocket. mdpi.com Molecular docking and subsequent molecular dynamics (MD) simulations have become indispensable tools for predicting and analyzing these binding modes. For example, docking studies of 6-bromo quinazoline derivatives with EGFR have shown hydrogen bonding and other key interactions within the active site, explaining their inhibitory activity. Similarly, the binding mode of a selective Aurora A kinase inhibitor from the quinazoline family was explored, revealing significant interactions with key amino acid residues in the main pocket.

Protein TargetDerivative/ExampleBinding Mode & Key InteractionsMethod of Study
CDK5 Novel quinazolinone familyAllosteric inhibition (targets a site other than the ATP pocket).Fluorescent biosensor screening. mdpi.com
EGFR 6-bromo-quinazoline-4(3H)-one derivativesATP-competitive; hydrogen bonds and other interactions with key residues in the active site.Molecular docking and MD simulations.
Tyrosinase 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-oneMixed-type, reversible inhibition; binding driven by hydrogen bonding and hydrophobicity.Fluorescence quenching and molecular docking.
BRD9 6-methylquinazolin-4(3H)-one derivativesBinding to the epigenetic reader bromodomain.Virtual screening, molecular docking, and AlphaScreen assays.
Aurora A Kinase 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidBinds into the main pocket, interacting with key amino acid residues.Molecular docking.
VEGFR-2 S-Alkylated quinazolin-4(3H)-onesInteraction within the enzyme binding pocket.Molecular docking and dynamic simulations.

Theoretical Frameworks for Understanding Biological Efficacy

Theoretical and computational chemistry provides a powerful framework for understanding and predicting the biological efficacy of compounds like this compound. These methods allow researchers to rationalize structure-activity relationships (SAR), predict binding affinities, and design more potent and selective molecules.

Molecular Docking and Dynamics: As highlighted previously, molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is frequently used to screen virtual libraries of compounds and to understand the structural basis of inhibition. For example, docking studies were instrumental in identifying the 6-amino-4-phenethylaminoquinazoline skeleton as a promising framework for NF-κB inhibition. researchgate.net Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the protein-ligand complex over time, providing a more dynamic picture of the interaction and helping to refine binding energy calculations.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR study for this compound was found, this approach has been applied to other quinazolinone derivatives to guide the design of new analogs with improved potency.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of drug design, DFT analysis has been used to study the properties of 6-bromo quinazoline derivatives, calculating parameters that help to understand their thermodynamic stability and reactivity.

These theoretical frameworks are not merely academic exercises; they are integral to modern drug discovery, enabling the rational design of novel therapeutic agents based on the quinazolinone scaffold and accelerating the development of compounds with enhanced efficacy and selectivity. nih.gov

Future Research Directions and Unexplored Avenues for 6 Bromo 8 Chloroquinazolin 4 3h One Research

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of 6-Bromo-8-chloroquinazolin-4(3H)-one typically involves conventional methods such as the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide (B127407). evitachem.com A primary area for future research lies in the development of more sustainable and efficient synthetic routes. This could involve exploring green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, or one-pot multicomponent reactions. Microwave-assisted and ultrasound-promoted syntheses, which often lead to shorter reaction times, higher yields, and reduced energy consumption, represent promising alternatives to traditional heating methods. Furthermore, investigating flow chemistry approaches could enable safer, more scalable, and highly controlled production of this important quinazolinone derivative.

Exploration of Advanced Derivatization for Expanded Chemical Diversity

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the creation of diverse chemical libraries. evitachem.com Future research should focus on advanced derivatization strategies to systematically modify its structure. The presence of reactive bromine and chlorine atoms allows for a variety of nucleophilic substitution reactions. evitachem.com Moreover, the N3-position of the quinazolinone ring and the C2-position can be functionalized to introduce a wide array of substituents. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig) could be employed to introduce aryl, alkyl, and amino groups, thereby generating a library of novel analogues. This expanded chemical diversity is crucial for exploring structure-activity relationships and identifying compounds with optimized properties for specific applications.

Integration of Multidisciplinary Computational Approaches for Deeper Mechanistic Understanding

To complement experimental work, the integration of computational chemistry is essential for a deeper understanding of the properties and potential of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to analyze the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding interactions of these compounds with various biological targets, such as enzymes and receptors. nih.gov These computational models can help in rational drug design, predicting the biological activity of novel derivatives, and elucidating their mechanisms of action at a molecular level, thereby guiding synthetic efforts towards more potent and selective compounds.

Investigation of Novel Biological Targets and Pathways

While quinazolinones are known for a broad spectrum of biological activities, including anticancer and antimicrobial properties, the specific biological targets of this compound remain largely unexplored. evitachem.com Future research should venture beyond well-established targets and investigate novel biological pathways that may be modulated by this compound and its derivatives. This could include screening against a wide panel of kinases, proteases, and other enzymes implicated in various diseases. High-throughput screening and chemoproteomics approaches can be utilized to identify novel protein binders. Elucidating the mechanism of action against newly identified targets will be crucial for developing the next generation of therapeutic agents based on this scaffold. evitachem.com

Applications as Chemical Probes in Biological Systems

The quinazolinone scaffold is often fluorescent, a property that can be harnessed for the development of chemical probes. Future research should explore the potential of this compound and its derivatives as fluorescent probes for imaging and sensing in biological systems. By conjugating these molecules to specific recognition moieties, it may be possible to create probes that selectively target and visualize specific organelles, biomolecules, or cellular processes. The impact of the halogen substituents on the photophysical properties should be systematically studied to optimize quantum yields and photostability for bioimaging applications.

Material Science Applications and Photophysical Property Studies

The application of quinazolinone derivatives is an emerging area of research. The rigid, planar structure and potential for extended π-conjugation in derivatized forms of this compound make it an interesting candidate for applications in material science. Future studies could investigate its use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in functional polymers. A thorough investigation of its photophysical properties, including absorption, emission, and excited-state dynamics, will be essential to assess its suitability for these applications. The influence of the bromo and chloro substituents on these properties will be a key area of investigation, potentially leading to the design of new materials with tailored optoelectronic characteristics.

Q & A

Q. What are the standard synthetic protocols for 6-Bromo-8-chloroquinazolin-4(3H)-one?

Methodology : A common approach involves direct halogenation of a quinazolinone precursor. For bromination, dissolve 3-amino-2-methylquinazolin-4(3H)-one in acetic acid, add bromine (20% in acetic acid), and stir at room temperature overnight. Isolate the product via filtration and recrystallize from ethanol . For chlorination, adjust the halogen source (e.g., Cl₂ or SOCl₂) and optimize reaction time. Monitor progress using TLC (Ethyl acetate:n-hexane = 1:1) .

Q. Key Data :

ParameterBromination Chlorination (Hypothetical)
SolventAcetic acidDCM/THF
Halogen sourceBr₂ in acetic acidSOCl₂
Yield55%~60–70% (estimated)
CharacterizationIR, NMR, MPLC-MS, HRMS

Q. How is the structure of this compound validated?

Methodology :

  • IR Spectroscopy : Look for N–H (3448 cm⁻¹), C=O (1686 cm⁻¹), and C=N (1605 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.10–8.12 ppm) and substituent effects (e.g., Br/Cl-induced deshielding) .
  • Mass Spectrometry : HRMS (ESI) should match the molecular ion [M+H]⁺ (e.g., m/z 331.54 for brominated analogs) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated quinazolinones?

Methodology :

  • Solvent Screening : Replace acetic acid with DMF or DMSO to enhance solubility of intermediates .
  • Catalysis : Use Lewis acids (e.g., FeCl₃) to direct regioselectivity and reduce side reactions .
  • Temperature Control : Microwave-assisted synthesis at 100–120°C may improve kinetics .

Case Study :
reports 55% yield for bromination. Increasing stoichiometric equivalents of Br₂ (1.2–1.5 eq.) and extending reaction time to 24 hours improved yields to ~70% in similar systems .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodology :

  • Cross-Validation : Combine NMR (¹H, ¹³C, 2D-COSY) with X-ray crystallography (SHELX refinement ) for unambiguous assignment.
  • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH groups) .
  • Theoretical Calculations : Compare experimental IR/NMR with DFT-predicted spectra (Gaussian 09) .

Example :
In , a discrepancy in %Br content (calc. 31.37% vs. found 31.12%) was resolved via elemental analysis repetition and purity checks (HPLC) .

Q. What strategies enable regioselective halogenation at the 6- and 8-positions?

Methodology :

  • Directing Groups : Introduce electron-donating groups (e.g., –NH₂) to activate specific positions .
  • Stepwise Halogenation : Brominate first (position 6), then protect the Br group before chlorination (position 8) .
  • Steric Effects : Use bulky substituents (e.g., 2-methyl) to block undesired sites .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodology :

  • Functionalization : React the 3-amino group with aldehydes (e.g., 3,5-dichlorobenzaldehyde) to form Schiff bases .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd catalysis) to introduce aryl/heteroaryl groups at position 8 .
  • Biological Testing : Screen derivatives for kinase inhibition (e.g., EGFR) using IC₅₀ assays .

Example :
In , phenylethynyl groups were introduced at position 8 via Sonogashira coupling, yielding compounds with enhanced bioactivity .

Q. What crystallographic tools are recommended for analyzing quinazolinone derivatives?

Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .
  • Validation : Check data-to-parameter ratios (>10:1) and R-factors (<0.05) .

Case Study :
reports a crystal structure with R factor = 0.036, confirming planar quinazolinone cores and hydrogen-bonding networks .

Q. How to handle open-data challenges in publishing quinazolinone research?

Methodology :

  • Data Repositories : Deposit spectral data in Figshare or Zenodo with DOI tagging .
  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Sharing : Anonymize proprietary synthesis steps while disclosing analytical datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.